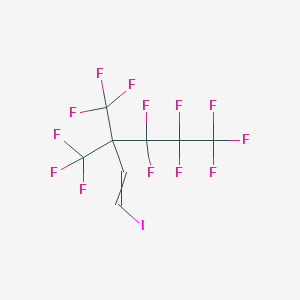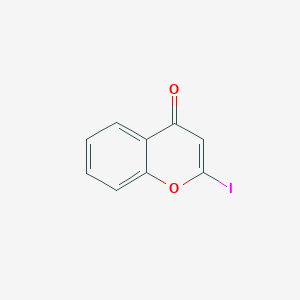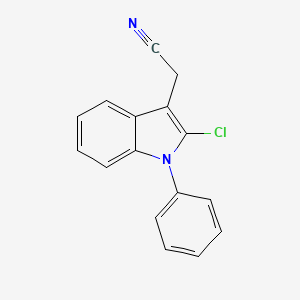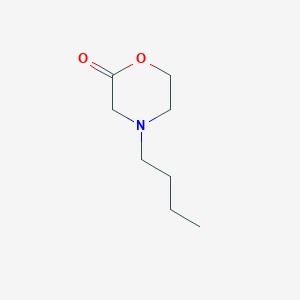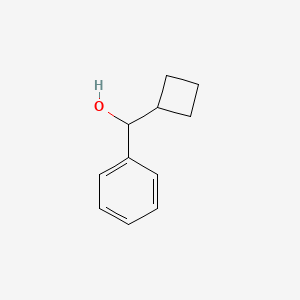![molecular formula C18H20N4O8S B13989200 4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol CAS No. 7355-40-0](/img/structure/B13989200.png)
4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol is a chemical compound with the CAS number 7355-40-0 This compound is characterized by the presence of a morpholine ring substituted with a 2-methylphenylsulfanylmethyl group and a trinitrophenol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol typically involves the reaction of morpholine with 2-methylphenylsulfanylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.
化学反応の分析
Types of Reactions
4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trinitrophenol moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.
科学的研究の応用
4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or biological research.
類似化合物との比較
Similar Compounds
- 4-[(2-methylphenyl)sulfanylmethyl]morpholine
- 2,4,6-trinitrophenol
- 4-[(2-chlorophenyl)sulfanylmethyl]morpholine
Uniqueness
4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol is unique due to the combination of its morpholine ring and trinitrophenol moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
7355-40-0 |
|---|---|
分子式 |
C18H20N4O8S |
分子量 |
452.4 g/mol |
IUPAC名 |
4-[(2-methylphenyl)sulfanylmethyl]morpholine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C12H17NOS.C6H3N3O7/c1-11-4-2-3-5-12(11)15-10-13-6-8-14-9-7-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-5H,6-10H2,1H3;1-2,10H |
InChIキー |
GSTQNQLWTICJNF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1SCN2CCOCC2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



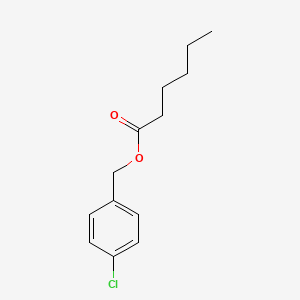
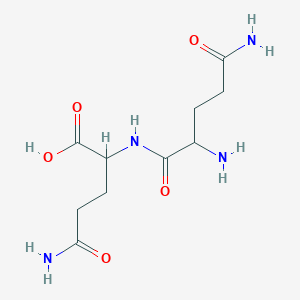
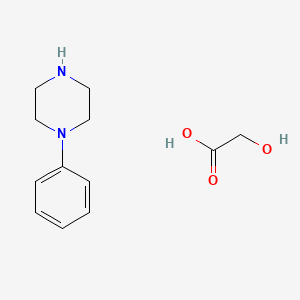

![4-(3-Nitro-phenoxy)-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzaldehyde](/img/structure/B13989131.png)
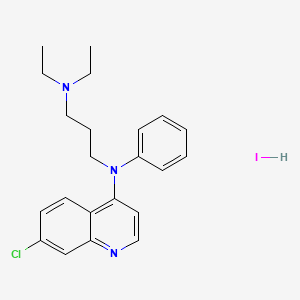
amino}butanoic acid](/img/structure/B13989140.png)
